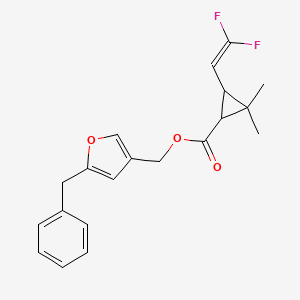

Fluorethrin

Description

Historical Trajectory of Pyrethroid Insecticides in Chemical Research

The journey of pyrethroid insecticides began with the use of powdered pyrethrum flowers as an insecticide in ancient China and later in the Middle Ages in Persia. plantprotection.pl The first scientific investigations into the chemical structures of the active components, known as pyrethrins (B594832), were undertaken in the early 20th century. nih.govmdpi.com Japanese researchers played a significant role in these early studies, with Fujitani first reporting that pyrethrins are ester compounds. nih.gov The foundational work by chemists Staudinger and Ružička in 1924, though containing some initial inaccuracies, laid the groundwork for future synthetic efforts. jst.go.jpnih.gov The correct planar and stereochemical structures of natural pyrethrins were fully elucidated by 1958, paving the way for the rational design of synthetic analogues. jst.go.jpnih.gov

The elucidation of the natural pyrethrins' structures, particularly Pyrethrin I, which is composed of chrysanthemic acid and pyrethrolone, was a critical starting point for synthetic modification. jst.go.jp The initial goal was to create synthetic versions that were more stable and cost-effective. who.int The first major breakthrough was the synthesis of allethrin (B1665230) in 1949 by the United States Department of Agriculture (USDA). nih.govchemistryviews.org This first-generation synthetic pyrethroid was created by modifying the alcohol moiety of the natural structure while retaining the chrysanthemic acid core. mdpi.comchemistryviews.org

Subsequent research focused on further modifications to both the acid and alcohol parts of the ester to improve properties like photostability, which was a significant drawback of early pyrethroids, limiting them to indoor use. plantprotection.plmdpi.com The invention of resmethrin in 1967 was a notable step, producing a compound with greater insecticidal activity and lower mammalian toxicity than natural pyrethrins, though it still lacked photostability. nih.govjst.go.jp A major leap forward came with the development of photostable pyrethroids like permethrin (B1679614) in 1973, which involved substituting halogen atoms for methyl groups on the acid side chain. nih.govmdpi.com This innovation opened the door for the agricultural use of pyrethroids. nih.gov Further research led to non-cyclopropane structures like fenvalerate , demonstrating that the cyclopropane (B1198618) ring was not essential for activity and inspiring more drastic structural modifications. nih.govjst.go.jp

| Compound | Year of Discovery/Invention | Key Structural Feature | Significance |

|---|---|---|---|

| Pyrethrin I (Natural) | Structure Elucidated 1924-1958 | Chrysanthemic acid ester of pyrethrolone | Natural model for synthetic analogues. jst.go.jpnih.gov |

| Allethrin | 1949 | First synthetic pyrethroid; modified alcohol moiety. | Demonstrated the feasibility of synthetic analogues. nih.govresearchgate.net |

| Permethrin | 1973 | Photostable; dichlorovinyl substitute for isobutenyl group. | First photostable pyrethroid, enabling agricultural use. nih.govmdpi.com |

| Fenvalerate | ~1973 | Lacked the cyclopropane ring. | Broke the dogma that the cyclopropane ring was essential. nih.govjst.go.jp |

| Fluorethrin | ~1973 | Fluorinated alcohol and modified acid moiety. | Example of early structural variations on both moieties. researchgate.netresearchgate.net |

The discovery of this compound is situated within a period of intense structural modification research in the 1970s, where chemists explored variations on both the acid and alcohol components of the pyrethroid scaffold. researchgate.netresearchgate.net Research by Brown and Elliott in 1973 led to the development of several pyrethroids with modifications on both moieties, including this compound, chlorethrin, and bromethrin (B1205942). researchgate.netresearchgate.net This line of inquiry represented a departure from earlier strategies that typically focused on altering only one part of the molecule, such as in the synthesis of allethrin or phenothrin. researchgate.netresearchgate.net

The development of this compound involved combining a modified alcohol with a modified vinyl cyclopropane moiety, a strategy that also produced highly successful insecticides like permethrin and cypermethrin (B145020). researchgate.netresearchgate.net Specifically, this compound is an ester that incorporates fluorine, reflecting the growing interest in applying fluorine chemistry to agrochemicals during that era to enhance biological activity. jst.go.jpnih.gov

Evolution of Synthetic Pyrethroid Design from Natural Pyrethrins

Academic Significance of this compound as a Fluorinated Pyrethroid

The incorporation of fluorine into organic molecules became a popular strategy in the discovery of pharmaceuticals and agrochemicals in the 1970s. jst.go.jpnih.gov Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.netnih.gov

The synthesis of fluorinated pyrethroids like this compound contributed to the broader understanding of structure-activity relationships within insecticide science. tandfonline.com Research into these compounds helped demonstrate that introducing fluorine atoms at specific positions could enhance insecticidal efficacy. nih.govtandfonline.com For example, research at Bayer AG between 1975 and 1985 showed that fluorine chemistry led to the development of highly active pyrethroids, including commercial products like cyfluthrin (B156107) and transfluthrin . capes.gov.br The study of fluorinated pyrethroids provides a practical example of how fluorine chemistry can be leveraged to modulate the biological activity of complex molecules. nih.gov This work is part of a larger trend where fluorination has become a key tool in modern agrochemical and drug discovery. researchgate.netuva.nl The development of these compounds spurred further research into novel fluorination methods and reagents. tandfonline.comnih.gov

This compound is chemically distinguished by the presence of fluorine in its structure, a feature that sets it apart from the first-generation, non-fluorinated pyrethroids like allethrin and resmethrin. nih.govresearchgate.netwikipedia.org The introduction of fluorine into the pyrethroid framework was a significant structural modification. nih.gov Fluorinated pyrethroids often exhibit enhanced stability and lipophilicity, which can improve their insecticidal effectiveness but also differentiates their environmental and biological interaction profiles from non-fluorinated analogues. nih.govmdpi.com

Structurally, pyrethroids are broadly classified into two types based on the absence (Type I) or presence (Type II) of an α-cyano group on the alcohol moiety. mdpi.com While compounds like cypermethrin and deltamethrin (B41696) are classic Type II pyrethroids, this compound's classification depends on its specific structure, which involves modifications to both the acid and alcohol parts without necessarily including the α-cyano group. researchgate.netresearchgate.net Its significance lies in being an early example of simultaneous structural variation on both the cyclopropane and alkoxy moieties, specifically incorporating a halogen (fluorine) to modulate its properties. researchgate.netresearchgate.net

| Compound Name | Classification/Type |

|---|---|

| Allethrin | Synthetic Pyrethroid (Type I) |

| Bioresmethrin | Synthetic Pyrethroid (Type I) |

| Bromethrin | Synthetic Pyrethroid |

| Chlorethrin | Synthetic Pyrethroid |

| Chrysanthemic acid | Carboxylic Acid (Pyrethroid Precursor) |

| Cyfluthrin | Synthetic Pyrethroid (Type II, Fluorinated) |

| Cypermethrin | Synthetic Pyrethroid (Type II) |

| Deltamethrin | Synthetic Pyrethroid (Type II) |

| Fenvalerate | Synthetic Pyrethroid (Non-cyclopropane) |

| This compound | Synthetic Pyrethroid (Fluorinated) |

| Permethrin | Synthetic Pyrethroid (Type I) |

| Phenothrin | Synthetic Pyrethroid (Type I) |

| Pyrethrin I | Natural Pyrethrin |

| Pyrethrolone | Alcohol (Pyrethroid Precursor) |

| Resmethrin | Synthetic Pyrethroid (Type I) |

| Transfluthrin | Synthetic Pyrethroid (Fluorinated) |

{

"answer": "### 1. \n\nthis compound represents a noteworthy compound within the extensive family of synthetic pyrethroids, a class of insecticides derived from the natural esters found in pyrethrum extracts from the flower heads of *Tanacetum cinerariifolium*. [3, 12] The development of synthetic pyrethroids was driven by the need to create compounds with enhanced stability and potency compared to their natural counterparts. nih.gov The introduction of fluorine into the pyrethroid structure, a key feature of this compound, marks a significant step in the chemical modification of these insecticides, contributing to unique properties within the class. [1, 12]\n\n#### 1.1. Historical Trajectory of Pyrethroid Insecticides in Chemical Research\n\nThe journey of pyrethroid insecticides began with the use of powdered pyrethrum flowers as an insecticide in ancient China and later in the Middle Ages in Persia. chemistryviews.org The first scientific investigations into the chemical structures of the active components, known as pyrethrins, were undertaken in the early 20th century. [1, 2] Japanese researchers played a significant role in these early studies, with Fujitani first reporting that pyrethrins are ester compounds. nih.gov The foundational work by chemists Staudinger and Ružička in 1924, though containing some initial inaccuracies, laid the groundwork for future synthetic efforts. [1, 12] The correct planar and stereochemical structures of natural pyrethrins were fully elucidated by 1958, paving the way for the rational design of synthetic analogues. [1, 12]\n\n##### 1.1.1. Evolution of Synthetic Pyrethroid Design from Natural Pyrethrins\n\nThe elucidation of the natural pyrethrins' structures, particularly Pyrethrin I, which is composed of chrysanthemic acid and pyrethrolone, was a critical starting point for synthetic modification. nih.gov The initial goal was to create synthetic versions that were more stable and cost-effective. researchgate.net The first major breakthrough was the synthesis of **allethrin** in 1949 by the United States Department of Agriculture (USDA). [1, 8] This first-generation synthetic pyrethroid was created by modifying the alcohol moiety of the natural structure while retaining the chrysanthemic acid core. [2, 8]\n\nSubsequent research focused on further modifications to both the acid and alcohol parts of the ester to improve properties like photostability, which was a significant drawback of early pyrethroids, limiting them to indoor use. [2, 7] The invention of **resmethrin** in 1967 was a notable step, producing a compound with greater insecticidal activity and lower mammalian toxicity than natural pyrethrins, though it still lacked photostability. [3, 10] A major leap forward came with the development of photostable pyrethroids like **permethrin** in 1973, which involved substituting halogen atoms for methyl groups on the acid side chain. [2, 3] This innovation opened the door for the agricultural use of pyrethroids. nih.gov Further research led to non-cyclopropane structures like **fenvalerate**, demonstrating that the cyclopropane ring was not essential for activity and inspiring more drastic structural modifications. [3, 10]\n\n

\n

Table 1: Evolution of Pyrethroid Structures

\n \n

\n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n Compound Year of Discovery/Invention Key Structural Feature Significance Pyrethrin I (Natural) Structure Elucidated 1924-1958 Chrysanthemic acid ester of pyrethrolone Natural model for synthetic analogues. [1, 12] Allethrin 1949 First synthetic pyrethroid; modified alcohol moiety. Demonstrated the feasibility of synthetic analogues. [1, 4] Permethrin 1973 Photostable; dichlorovinyl substitute for isobutenyl group. First photostable pyrethroid, enabling agricultural use. [2, 3] Fenvalerate ~1973 Lacked the cyclopropane ring. Broke the dogma that the cyclopropane ring was essential. [3, 10] This compound ~1973 Fluorinated alcohol and modified acid moiety. Example of early structural variations on both moieties. [17, 19]

\n \n

\n\n##### 1.1.2. Pioneering Research Leading to this compound Discovery and Development\n\nThe discovery of this compound is situated within a period of intense structural modification research in the 1970s, where chemists explored variations on both the acid and alcohol components of the pyrethroid scaffold. [17, 19] Research by Brown and Elliott in 1973 led to the development of several pyrethroids with modifications on both moieties, including this compound, chlorethrin, and bromethrin. [17, 19] This line of inquiry represented a departure from earlier strategies that typically focused on altering only one part of the molecule, such as in the synthesis of allethrin or phenothrin. [17, 19]\n\nThe development of this compound involved combining a modified alcohol with a modified vinyl cyclopropane moiety, a strategy that also produced highly successful insecticides like permethrin and cypermethrin. [17, 19] Specifically, this compound is an ester that incorporates fluorine, reflecting the growing interest in applying fluorine chemistry to agrochemicals during that era to enhance biological activity. [1, 12]\n\n#### 1.2. Academic Significance of this compound as a Fluorinated Pyrethroid\n\nThe incorporation of fluorine into organic molecules became a popular strategy in the discovery of pharmaceuticals and agrochemicals in the 1970s. [1, 12] Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. [16, 20, 26]\n\n##### 1.2.1. Contributions to Insecticide Science and Fluorine Chemistry\n\nThe synthesis of fluorinated pyrethroids like this compound contributed to the broader understanding of structure-activity relationships within insecticide science. researchgate.net Research into these compounds helped demonstrate that introducing fluorine atoms at specific positions could enhance insecticidal efficacy. [1, 18] For example, research at Bayer AG between 1975 and 1985 showed that fluorine chemistry led to the development of highly active pyrethroids, including commercial products like **cyfluthrin** and **transfluthrin**. researchgate.net The study of fluorinated pyrethroids provides a practical example of how fluorine chemistry can be leveraged to modulate the biological activity of complex molecules. This work is part of a larger trend where fluorination has become a key tool in modern agrochemical and drug discovery. [23, 25] The development of these compounds spurred further research into novel fluorination methods and reagents. [18, 24]\n\n##### 1.2.2. Distinguishing Characteristics in the Pyrethroid Chemical Landscape\n\nthis compound is chemically distinguished by the presence of fluorine in its structure, a feature that sets it apart from the first-generation, non-fluorinated pyrethroids like allethrin and resmethrin. [1, 5, 17] The introduction of fluorine into the pyrethroid framework was a significant structural modification. nih.gov Fluorinated pyrethroids often exhibit enhanced stability and lipophilicity, which can improve their insecticidal effectiveness but also differentiates their environmental and biological interaction profiles from non-fluorinated analogues. [14, 16]\n\nStructurally, pyrethroids are broadly classified into two types based on the absence (Type I) or presence (Type II) of an α-cyano group on the alcohol moiety. who.int While compounds like **cypermethrin** and **deltamethrin** are classic Type II pyrethroids, this compound's classification depends on its specific structure, which involves modifications to both the acid and alcohol parts without necessarily including the α-cyano group. [17, 19] Its significance lies in being an early example of simultaneous structural variation on both the cyclopropane and alkoxy moieties, specifically incorporating a halogen (fluorine) to modulate its properties. [17, 19]\n\n

\n

Table 2: Key Chemical Compounds Mentioned

\n \n

\n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n \n Compound Name Classification/Type Allethrin Synthetic Pyrethroid (Type I) Bioresmethrin Synthetic Pyrethroid (Type I) Bromethrin Synthetic Pyrethroid Chlorethrin Synthetic Pyrethroid Chrysanthemic acid Carboxylic Acid (Pyrethroid Precursor) Cyfluthrin Synthetic Pyrethroid (Type II, Fluorinated) Cypermethrin Synthetic Pyrethroid (Type II) Deltamethrin Synthetic Pyrethroid (Type II) Fenvalerate Synthetic Pyrethroid (Non-cyclopropane) This compound Synthetic Pyrethroid (Fluorinated) Permethrin Synthetic Pyrethroid (Type I) Phenothrin Synthetic Pyrethroid (Type I) Pyrethrin I Natural Pyrethrin Pyrethrolone Alcohol (Pyrethroid Precursor) Resmethrin Synthetic Pyrethroid (Type I) Transfluthrin Synthetic Pyrethroid (Fluorinated)

\n \n

"

}

Structure

3D Structure

Properties

CAS No. |

55821-55-1 |

|---|---|

Molecular Formula |

C20H20F2O3 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(5-benzylfuran-3-yl)methyl 3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3 |

InChI Key |

OCIBCNHLIPIOMR-UHFFFAOYSA-N |

SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |

Synonyms |

fluorethrin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluorethrin

Established Synthetic Pathways for Fluorethrin and Related Compounds

The synthesis of pyrethroids like this compound is a well-established field, generally involving the esterification of a suitable cyclopropanecarboxylic acid with a specific alcohol. researchgate.net Variations in both the acid and alcohol components give rise to the vast array of known pyrethroids. researchgate.netnih.gov this compound is structurally part of a group of pyrethroids that feature significant modifications in both the vinyl cyclopropane (B1198618) and the alkoxy moieties. researchgate.net

Key Precursors and Reaction Mechanisms in this compound Synthesis

The fundamental structure of a pyrethroid is an ester. Consequently, the primary precursors for its synthesis are a carboxylic acid and an alcohol. nih.gov For pyrethroids of the this compound type, these are typically a derivative of chrysanthemic acid and a substituted benzyl (B1604629) alcohol.

Key Precursors:

Acid Moiety: The acid component is a substituted cyclopropanecarboxylic acid. For many synthetic pyrethroids, this is an analogue of chrysanthemic acid or pyrethric acid. researchgate.netgoogle.com The synthesis of this cyclopropane core is a critical step, often achieved through cyclopropanation reactions of appropriate olefin precursors. cdnsciencepub.com For example, carbenoid intermediates generated from diazoacetates can react with isoprenoid units to form the desired cyclopropane ring. cdnsciencepub.com

Alcohol Moiety: The alcohol component for this compound is a fluorinated benzyl alcohol derivative. The synthesis of pyrethroid alcohols often starts from readily available platform chemicals. For instance, 5-(chloromethyl)furfural, derived from biomass, has been used to synthesize the alcohol portion of prothrin and its analogues. nih.gov A similar strategy, starting with a fluorinated aromatic compound, would be employed for a fluorinated pyrethroid.

Reaction Mechanism:

The final and crucial step in forming the this compound molecule is the esterification reaction, where the acid and alcohol precursors are joined. This can be achieved through several standard organic synthesis methods:

Fischer Esterification: Reaction of the carboxylic acid with the alcohol in the presence of an acid catalyst.

Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride (e.g., using thionyl chloride). The acyl chloride then reacts readily with the alcohol to form the ester. This is a common laboratory and industrial method for pyrethroid synthesis. sumitomo-chem.co.jp

DCC Coupling: Using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the direct reaction between the carboxylic acid and the alcohol.

The general mechanism for pyrethroid synthesis via the acyl chloride route involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester bond and elimination of hydrochloric acid.

Stereochemical Control in this compound Synthesis

The biological activity of pyrethroid insecticides is profoundly influenced by the stereochemistry of the molecule, particularly the chirality of the cyclopropane ring and any stereocenters in the alcohol moiety. nih.govcdnsciencepub.com For instance, the insecticidal activity of deltamethrin (B41696) is attributed to a single isomer out of eight possible stereoisomers.

Achieving high stereoselectivity is a primary goal in modern synthetic strategies. arkat-usa.org Key approaches include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce the desired stereocenters. ethz.ch

Chiral Auxiliaries: A temporary, enantiopure group is attached to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is removed in a later step. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. This is a highly efficient method as only a substoichiometric amount of the chiral agent is needed. ethz.ch For example, chiral copper catalysts have been employed in the cyclopropanation reaction to produce optically active pyrethroid precursors with high enantiomeric excess. cdnsciencepub.com

The choice of catalyst and chiral ligand can determine which stereoisomer is preferentially formed. cdnsciencepub.com The development of highly stereoselective routes is crucial for producing more active and specific insecticides while minimizing off-target effects from less active or inactive isomers. iastate.edu

Strategies for Fluorine Incorporation in Pyrethroid Architectures

The introduction of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals to modulate their physicochemical and biological properties. jst.go.jpamazon.com In pyrethroid chemistry, fluorination became a popular modification strategy in the 1970s, leading to highly potent insecticides like cyfluthrin (B156107) and tefluthrin. jst.go.jp

Impact of Fluorination on Molecular Stability and Reactivity

Incorporating fluorine atoms into the pyrethroid structure can have several significant effects:

Enhanced Metabolic Stability: One of the primary motivations for fluorination is to block sites on the molecule that are susceptible to metabolic oxidation by enzymes like cytochrome P450s in the target pest. tandfonline.com This metabolic deactivation is a common mechanism of detoxification and insecticide resistance. By replacing a hydrogen atom with a fluorine atom at an oxidizable position, the C-F bond's high strength (the strongest single bond in organic chemistry) prevents this metabolic breakdown, thereby increasing the molecule's stability and persistence at the target site. tandfonline.comresearchgate.net

Increased Biological Potency: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein (typically voltage-gated sodium channels in insects). nih.gov For example, the fluorination of the 4-position of the benzyl group in cypermethrin (B145020) was found to improve its insecticidal efficacy. jst.go.jp

Modified Physicochemical Properties: Fluorination can affect properties such as lipophilicity and membrane permeability. acs.org These changes can influence the uptake, distribution, and penetration of the insecticide to its site of action.

Novel Fluorination Reagents and Techniques in Pyrethroid Synthesis

A variety of modern fluorinating agents are available to selectively introduce fluorine into complex molecules like pyrethroids. researchgate.net The choice of reagent depends on the specific transformation required (e.g., converting an alcohol to a fluoride (B91410) or a carbonyl to a difluoride).

| Reagent | Abbreviation | Application Example | Reference |

| Diethylaminosulfur Trifluoride | DAST | Conversion of alcohols to monofluorides and aldehydes/ketones to gem-difluorides. Used in the synthesis of fluorinated biophenothrin and bioallethrin (B1148691) derivatives. tandfonline.com | tandfonline.com |

| Hexafluoropropene Diethylamine | HPDA | Used for the fluorination of oxidized pyrethroid metabolites. tandfonline.com | tandfonline.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | An electrophilic fluorinating agent ("N-F" type) used for fluorinating active methylene (B1212753) compounds and other nucleophilic carbons. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Another widely used electrophilic N-F fluorinating agent. researchgate.netrsc.org | researchgate.netrsc.org |

The synthesis of fluorinated pyrethroids can involve the direct fluorination of a pyrethroid metabolite or precursor. For instance, hydroxy derivatives of pyrethroids, which are products of metabolic oxidation, can be chemically converted into more stable fluoro derivatives using reagents like DAST. tandfonline.com This approach not only creates novel potent insecticides but also serves as a strategy to combat metabolic resistance. tandfonline.com

Exploration of this compound Analogs and Derivatives for Structure-Activity Studies

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of insecticides. ashp.orgnih.gov These studies involve the systematic synthesis of analogs and derivatives of a lead compound, like this compound, to understand how specific structural features contribute to its biological activity. kcl.ac.uk

For pyrethroids, SAR exploration typically focuses on modifications to three key regions of the molecule:

The Acid Moiety: Changes to the substituents on the cyclopropane ring (e.g., replacing the dichlorovinyl group of permethrin (B1679614) with a dibromovinyl group) can significantly impact potency and the spectrum of activity.

The Alcohol Moiety: The portion of the molecule derived from the alcohol is a major site for modification. Introducing different substituents on the aromatic ring or changing the linker between the ring and the ester group can fine-tune the compound's properties. The development of polyfluorobenzyl ester pyrethroids is a prime example of this strategy. jst.go.jp

The Ester Linkage: While less common, modifications to the central ester bond itself, for example, creating non-ester pyrethroids, have also been explored.

In the context of this compound, SAR studies would involve comparing its activity to that of its close analogs. For example, a 1970s report noted that this compound was a more effective insecticide than its analogs Bromethrin (B1205942) and the non-fluorinated Resmethrin, highlighting the positive contribution of the fluorine atom. vdoc.pub The creation of a series of analogs with different halogen substitutions (e.g., fluorine, chlorine, bromine) at the same position allows for a direct comparison of the effect of the halogen on insecticidal potency. researchgate.net

The table below illustrates a hypothetical SAR study for a fluorinated pyrethroid, showing how systematic changes can be correlated with activity.

| Compound | R1 Group (on Cyclopropane) | R2 Group (on Benzyl Ring) | Relative Insecticidal Activity |

| Analog A (Resmethrin-like) | -CH=C(CH₃)₂ | -H | 1x |

| Analog B (Permethrin-like) | -CH=C(Cl)₂ | -H | 5x |

| Analog C (Chlorethrin-like) | -CH=C(Cl)₂ | -Cl | 8x |

| Analog D (this compound-like) | -CH=C(Cl)₂ | -F | 10x |

This table is illustrative of the principles of SAR and does not represent actual experimental data for these specific analogs without direct sourcing.

Such studies provide crucial insights that guide the rational design of new, more effective, and selective insecticides. ashp.org

Design Principles for Structural Modification

The structural modification of pyrethroids, including the design of fluorinated analogues like this compound, is guided by several key principles aimed at optimizing their insecticidal properties, stability, and selectivity. The primary approach involves the esterification of a suitable carboxylic acid (the "acid moiety") with an alcohol (the "alcohol moiety"). mdpi.com Modifications to either of these components can have a significant impact on the final compound's characteristics. nih.gov

Key Design Principles for Fluorinated Pyrethroids:

Enhancement of Potency: The introduction of fluorine atoms can significantly increase the insecticidal activity of the pyrethroid. jst.go.jp This is often attributed to the unique electronic properties of fluorine, which can alter the molecule's interaction with the target site in the insect's nervous system. For instance, the fluorinated pyrethroid this compound has been reported to be superior to its non-fluorinated counterparts, bromethrin and resmethrin, as an insecticide. vdoc.pub

Increased Photostability: Natural pyrethrins (B594832) are susceptible to degradation upon exposure to light. The incorporation of fluorine and other halogens can enhance the molecule's resistance to photolysis, leading to longer residual activity when applied in the field. mdpi.com

Metabolic Stability: Strategic placement of fluorine atoms can block sites of metabolic oxidation in the insect, thus preventing detoxification and enhancing the compound's effectiveness. oup.com

Stereochemistry and Activity: The biological activity of pyrethroids is highly dependent on their stereochemistry. Most synthetic pyrethroids have multiple chiral centers, and their isomers can exhibit vastly different insecticidal potencies. nih.gov Design principles, therefore, heavily focus on achieving the desired stereoisomer. For example, in many pyrethroids, the cis-isomers on the cyclopropane ring are preferred for agricultural use, while trans-isomers are favored for household applications. nih.gov

The following table summarizes the impact of structural modifications on the properties of pyrethroids, drawing from the general principles applied to this class of insecticides.

| Structural Modification | Design Principle/Goal | Example Effect |

| Introduction of a fluorine atom to the alcohol moiety | Increase insecticidal efficacy | Cyfluthrin was developed by fluorinating the 4-position of the benzyl group in cypermethrin. nih.govjst.go.jp |

| Replacement of a chlorine atom with a trifluoromethyl group | Enhance potency and alter spectrum of activity | Led to the development of tefluthrin. jst.go.jp |

| Esterification with polyfluorobenzyl alcohols | Investigate impact on insecticidal activity | Synthesis of pentafluorobenzyl chrysanthemate. jst.go.jp |

| Modification of the cyclopropane ring | Optimize activity and stability | Creation of non-ester pyrethroids. rothamsted.ac.uk |

Enantioselective Synthesis of this compound Derivatives

Given the stereospecific nature of pyrethroid activity, the enantioselective synthesis of their derivatives is a critical area of research. arkat-usa.org The goal is to produce a single, highly active enantiomer, which can lead to a more effective and environmentally friendly product by reducing the amount of inactive isomers released. While specific enantioselective routes to this compound are not detailed in the available literature, the strategies for related fluorinated compounds provide a clear indication of the methodologies that would be employed.

The synthesis of chiral fluorinated molecules is a significant challenge in organic chemistry. chemrxiv.org For pyrethroids, the focus is often on the stereoselective construction of the cyclopropane ring and the establishment of the correct stereochemistry at the ester linkage.

Common Strategies for Enantioselective Synthesis of Fluorinated Pyrethroids:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for establishing stereocenters. For fluorinated compounds, chiral catalysts can be used in reactions such as Michael additions and alkylations to create chiral centers with high enantioselectivity. nih.govrsc.org For example, chiral secondary amine catalysts have been used for the enantioselective intramolecular Michael addition to generate fluorinated cyclohexadienones. nih.gov

Resolution of Racemic Mixtures: In some cases, a mixture of stereoisomers is synthesized first and then separated. This can be achieved through classical resolution with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer. Lipases, for instance, have been used in the separation of pyrethroid isomers. arkat-usa.org

Use of Chiral Starting Materials: The synthesis can begin with a readily available chiral starting material, a method known as a chiral pool synthesis. This allows the chirality to be carried through the synthetic sequence to the final product.

The development of practical and efficient routes to fluorinated pyrethroids often involves novel chemical transformations. For example, a method for synthesizing cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylates, a key intermediate for some fluorinated pyrethroids, has been developed. researchgate.net This process involves the selective formation of the cis-cyclopropane ring via an intramolecular alkylation.

The table below outlines some of the key reactions and approaches used in the enantioselective synthesis of fluorinated compounds, which are applicable to the synthesis of this compound derivatives.

| Reaction Type | Catalyst/Reagent | Application in Fluorinated Synthesis |

| Asymmetric Allylic Alkylation | Palladium catalysts with chiral ligands | Construction of α-fluoro-α-allyl-α-pyridineacetic acid methyl esters. rsc.org |

| Asymmetric Mannich Reaction | Chiral Guanidine or Zinc-based catalysts | Synthesis of β-amino ketones with a fluorine-containing stereocenter. rsc.org |

| Intramolecular Michael Addition | Chiral secondary amine catalysts | Enantioselective formation of cyclic fluorinated compounds. nih.gov |

| Biocatalytic Reduction | Ene reductase enzymes | Asymmetric synthesis of alkyl fluorides from α-fluoroenones. chemrxiv.org |

Molecular and Biochemical Mechanisms of Action in Target Organisms

Elucidation of Target Site Interactions in Invertebrate Nervous Systems

The neurotoxic effects of fluorethrin are a direct result of its interaction with the neuronal signaling apparatus of invertebrates. researchgate.net This interaction fundamentally alters the electrical properties of nerve cells, leading to the characteristic symptoms of pyrethroid poisoning.

The principal target of this compound and other pyrethroids is the voltage-gated sodium channel (VGSC), a critical component for the initiation and propagation of action potentials in the nervous system. researchgate.netmdpi.com These channels are transmembrane proteins that open in response to membrane depolarization, allowing an influx of sodium ions that generates the rising phase of an action potential. mdpi.combiorxiv.org

This compound binds to the α-subunit of the VGSC, which forms the pore of the channel. mdpi.com Research on pyrethroids suggests the existence of at least two receptor sites (PyR1 and PyR2) on insect sodium channels, and the binding of the insecticide stabilizes the channel in its open state. pnas.orgmdpi.com This action profoundly modifies the gating properties of the channel, primarily by inhibiting both deactivation (closing) and inactivation. pnas.orgnih.gov The result is a persistent influx of sodium ions, as the channel is locked in an open conformation for a prolonged period. pnas.org This disruption prevents the nerve membrane from repolarizing correctly after firing.

Table 1: Effects of Pyrethroid Binding on Voltage-Gated Sodium Channel (VGSC) Properties

| Channel Property | Normal Function | Effect of this compound/Pyrethroid Binding |

| Activation | Opens in response to membrane depolarization. | Enhanced or prolonged activation. nih.gov |

| Deactivation | Closes upon membrane repolarization. | Inhibited, leading to a slowly decaying "tail current". pnas.org |

| Inactivation | A secondary gate blocks the channel shortly after opening to terminate the signal. | Inhibited, contributing to the prolonged open state. pnas.orgmdpi.com |

| Resulting Ion Flow | Transient influx of Na+ ions. | Sustained, pathological influx of Na+ ions. nih.gov |

The molecular alteration of VGSC function by this compound translates into significant neurophysiological disturbances at both the cellular and synaptic levels. The prolonged influx of sodium ions causes a persistent depolarization of the nerve membrane. pnas.orgnih.gov This state of hyperexcitability leads to repetitive, uncontrolled firing of action potentials. pnas.orgnih.gov

At the synapse, this neuronal hyperactivity results in an excessive release of neurotransmitters, causing synaptic disturbances and disrupting normal communication between neurons. nih.govncsu.edu The constant firing depletes the neuron's energy and eventually leads to a complete block of nerve impulse conduction as the membrane potential cannot be restored. mdpi.com This sequence of hyperactivity followed by nerve block results in the characteristic knockdown paralysis observed in affected insects. mdpi.com

Specific Receptor Binding and Channel Modulation (e.g., Voltage-Gated Sodium Channels)

Metabolic Transformation Pathways in Invertebrate Species

Invertebrates have evolved detoxification mechanisms to metabolize xenobiotics like this compound. These metabolic pathways are crucial for insect survival and are a primary basis for the development of insecticide resistance. mdpi.com The two main enzymatic systems involved are cytochrome P450 monooxygenases and esterases. pnas.orgresearchgate.net

Cytochrome P450s (CYPs) are a large and diverse family of enzymes that play a central role in Phase I metabolism of foreign compounds. nih.govmdpi.com In insects, P450s are key enzymes in the detoxification of pyrethroids. pnas.org These enzymes catalyze oxidative reactions, such as hydroxylation, which insert an oxygen atom into the pyrethroid molecule. nih.govresearchgate.net This process increases the water solubility of this compound, making it easier to excrete from the organism. cambridge.org Specific P450 families, such as CYP6, have been strongly associated with pyrethroid resistance in various insect species, indicating their direct role in metabolizing these insecticides. mdpi.comresearchgate.netlstmed.ac.uk Upregulation or mutation of these enzymes can lead to enhanced metabolic degradation of the insecticide, reducing its toxic efficacy. pnas.orgbiorxiv.org

Table 2: Key Enzyme Systems in this compound Metabolism

| Enzyme System | Metabolic Function | Role in Detoxification |

| Cytochrome P450s (CYPs) | Oxidation (e.g., hydroxylation) researchgate.net | Increases hydrophilicity for excretion; primary detoxification pathway. pnas.orgcambridge.org |

| Esterases / Hydrolases | Hydrolysis of the ester bond researchgate.net | Cleaves the molecule into less toxic acidic and alcoholic metabolites. researchgate.net |

This compound, like other pyrethroids, contains an ester linkage that is a key target for another class of detoxifying enzymes: carboxylesterases. researchgate.net These enzymes catalyze the hydrolysis of the ester bond, cleaving the this compound molecule into its constituent alcohol and carboxylic acid fragments. researchgate.net These resulting metabolites are generally less toxic than the parent compound and can be more readily excreted. Overproduction of specific esterases is a well-documented mechanism of metabolic resistance to pyrethroids in many insect species. researchgate.net

Role of Cytochrome P450 Monooxygenases in Biotransformation

Intracellular Signaling and Biochemical Cascade Perturbations

While the primary action of this compound is on VGSCs, the resulting massive disruption of ion homeostasis can trigger secondary effects on various intracellular signaling pathways. The sustained membrane depolarization and neuronal firing can lead to a significant influx of calcium (Ca2+) through voltage-gated calcium channels, which are also affected by pyrethroids, albeit at higher concentrations. nih.gov

Investigation of Perturbed Metabolic Pathways in Non-Target Invertebrates

Specific research on the metabolic pathways in non-target invertebrates that are perturbed by this compound is not available in the public domain. However, studies on other environmental contaminants, such as the polycyclic aromatic hydrocarbon fluorene (B118485) (note: this is a different compound), in the non-target earthworm Eisenia fetida, have shown significant disruptions in metabolic processes. For instance, exposure to fluorene has been demonstrated to inhibit growth and disrupt the reproductive system, leading to a decrease in cocoon and juvenile production. nih.gov It is plausible that, as a pesticide, this compound could exert similar or other disruptive effects on the metabolic and reproductive pathways of non-target invertebrates, but dedicated studies are required to confirm this.

Oxidative Stress Induction and Cellular Response Mechanisms

There is no specific information available regarding oxidative stress induction and cellular response mechanisms directly related to this compound. In general, exposure of organisms to chemical stressors can lead to an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products, resulting in oxidative stress.

Research on the compound fluorene in E. fetida has shown that it can induce the production of ROS, leading to oxidative stress. nih.gov This oxidative stress, in turn, causes damage to vital biomolecules, including DNA, proteins (through protein carbonylation), and lipids (through lipid peroxidation). nih.gov The earthworms respond to this stress by activating antioxidative enzymes and non-enzymatic antioxidants as a protective measure. nih.gov Furthermore, fluorene exposure has been linked to abnormal mRNA expression of genes related to oxidative stress, such as metallothionein (B12644479) and heat shock protein 70. nih.gov

While these findings are for a different chemical, they illustrate the types of cellular and molecular responses that can be investigated to understand the impact of a compound like this compound on non-target organisms. Without specific research on this compound, it is not possible to provide detailed findings or data tables on its role in inducing oxidative stress.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlative Studies between Chemical Structure and Biological Efficacy

Correlative studies have been instrumental in understanding how the chemical structure of fluorethrin and related pyrethroids dictates their biological effectiveness. These investigations focus on identifying key molecular features and the role of stereochemistry in insecticidal potency.

The insecticidal activity of pyrethroids like this compound is intrinsically linked to specific structural components that form the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups required for biological activity. Variations in the structure of pyrethroids have been extensively studied to understand their impact on insecticidal potency.

Key structural features that have been identified as crucial for the insecticidal action of pyrethroids include:

The Ester Linkage: This central feature is considered essential for the molecule's action, likely providing a point of appropriate polarity. The stability of this ester bond against hydrolysis is a critical factor in the compound's effectiveness. who.int

The Acid Moiety: In many pyrethroids, this is a cyclopropanecarboxylic acid. Modifications to this part of the molecule, such as the introduction of dihalovinyl groups, can significantly influence potency. researchgate.net

The Alcohol Moiety: The structure of the alcohol component is a major determinant of insecticidal activity. For instance, the development of pyrethroids with benzyl (B1604629) or phenoxybenzyl alcohols led to compounds with greater potency. researchgate.net

Substituents on the Aromatic Ring: The nature and position of substituents on any aromatic rings within the alcohol moiety can dramatically alter the insecticidal profile. diva-portal.org

Studies on various pyrethroid analogs have shown that even minor changes to these pharmacophoric elements can lead to significant differences in insecticidal efficacy. diva-portal.orgnih.gov For example, the introduction of a cyano group at the α-position of the 3-phenoxybenzyl alcohol moiety generally increases insecticidal activity. researchgate.net

The following table summarizes the general impact of structural modifications on the insecticidal potency of pyrethroids, which provides context for understanding this compound's activity.

| Structural Modification | General Impact on Insecticidal Potency |

| Modification of the alcohol moiety | Can lead to significant increases in potency (e.g., resmethrin, phenothrin). researchgate.net |

| Introduction of a cyano group | Generally enhances insecticidal activity. researchgate.net |

| Changes in the vinyl cyclopropane (B1198618) moiety | Can alter potency. researchgate.net |

| N-terminal truncations in peptide-based insecticides | Can significantly reduce potency. nih.gov |

Stereoisomerism plays a pivotal role in the biological activity of many pesticides, including pyrethroids. michberk.com The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. nih.gov Many pyrethroids, due to the presence of chiral centers, can exist as multiple stereoisomers, which often exhibit different levels of insecticidal activity. michberk.com

For pyrethroids with chiral centers in both the acid and alcohol moieties, multiple stereoisomers are possible. It is common for one isomer to be significantly more active than the others. michberk.comnih.gov This stereoselectivity is a critical consideration in the development and use of insecticides, as the use of a single, highly active isomer can enhance efficacy and reduce the environmental load of less active or inactive isomers. michberk.comlibretexts.org

The biological activity of different stereoisomers can vary significantly. For example, in some chiral fungicides, one enantiomer can be 9 to 18 times more effective than its counterpart. michberk.com This difference in activity is attributed to the specific interactions between the isomer and its target site, where a precise spatial orientation is often required for effective binding. nih.gov

The table below illustrates the concept of stereoisomerism and its potential impact on activity using the example of permethrin (B1679614), another synthetic pyrethroid.

| Isomer Type | Example (Permethrin) | General Impact on Biological Activity |

| Geometric Isomers | cis- and trans-isomers | Often exhibit different potencies. michberk.com |

| Enantiomers | (1R)- and (1S)-isomers | One enantiomer is typically more active than the other. michberk.comnih.gov |

Identification of Pharmacophoric Elements for Insecticidal Potency

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the study of insecticides like this compound. pitt.edukallipos.granu.edu.au These methods allow for the simulation and prediction of molecular behavior, providing insights that complement experimental data. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (e.g., this compound) and its protein target. nih.govfrontiersin.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govmdpi.com This method is crucial for understanding how insecticides interact with their target sites at a molecular level. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, revealing information about the stability of the interaction and conformational changes in both the ligand and the protein. nih.govmdpi.com MD simulations are often used to refine the results of molecular docking studies. nih.govmdpi.com

These computational approaches are instrumental in:

Identifying key amino acid residues involved in binding.

Predicting the binding energy of the ligand-target complex. mdpi.com

Understanding the structural basis for the selectivity and potency of insecticides. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are developed using statistical methods and molecular descriptors to predict the activity of new or untested compounds. nih.gov

The development of a QSAR model typically involves:

Data Set Selection: Compiling a set of compounds with known biological activities. mdpi.com

Descriptor Calculation: Generating a wide range of molecular descriptors that characterize the physicochemical properties of the molecules. mdpi.com

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to build a model that relates the descriptors to the activity. mdpi.comnih.gov

Model Validation: Rigorously testing the model's predictive ability using internal and external validation sets. mdpi.comnih.gov

QSAR models can be used to:

Predict the insecticidal potency of new this compound analogs. nih.gov

Guide the design of more effective and selective insecticides. nih.gov

Reduce the need for extensive experimental testing. europa.eu

The performance of QSAR models is often evaluated using statistical parameters such as the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov

| QSAR Modeling Step | Description |

| Data Curation | Assembling and standardizing a dataset of chemical structures and their corresponding biological activities. multicase.com |

| Descriptor Generation | Calculating numerical values that represent various aspects of the molecular structure. |

| Model Development | Applying statistical or machine learning methods to establish a relationship between descriptors and activity. nih.gov |

| Model Validation | Assessing the robustness and predictive power of the model. mdpi.com |

Ligand-Target Docking and Molecular Dynamics Simulations

Structure-Biodegradability Relationships (SBR) in Environmental Contexts

Structure-Biodegradability Relationship (SBR) models are a specific application of QSAR principles that focus on predicting the biodegradability of chemicals in the environment. nih.govontosight.ai Understanding the SBR of this compound is crucial for assessing its environmental fate and persistence. rsc.orgnih.gov

The biodegradability of a compound is influenced by various structural features. For example, the presence of certain functional groups, such as esters or amides, may make a molecule more susceptible to microbial degradation. nih.gov Conversely, features like high molecular weight or extensive halogenation can decrease biodegradability. nih.govdigitellinc.com

SBR studies for classes of compounds similar to this compound can help in predicting its environmental behavior. rsc.org By analyzing the structural components of this compound, it is possible to estimate its potential for degradation in soil and water systems. nih.govdigitellinc.com

The following table highlights some structural features and their general influence on biodegradability.

| Structural Feature | General Influence on Biodegradability |

| Ester Bonds | Generally favorable for biodegradation. nih.gov |

| High Molecular Weight | Tends to decrease biodegradability. nih.gov |

| Halogenation | Can reduce biodegradability. |

| Aromatic Rings | May have a negative effect on biodegradation. digitellinc.com |

Predictive Models for Environmental Persistence

The core of these predictive models lies in the input parameters, which are often derived from experimental data or estimated using QSAR. Key inputs include degradation half-lives in various media (air, water, soil), physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). ncsu.edu Artificial intelligence and machine learning are also increasingly being integrated into these models to better analyze complex datasets and predict environmental impacts. mdpi.com

Table 1: Overview of Predictive Environmental Fate Models

| Model Type | Examples | Key Input Parameters | Predicted Outcomes |

|---|---|---|---|

| Multimedia Fate Models | SimpleBox, OECD Tool | Emission rates, Degradation half-lives (air, water, soil), Partition coefficients (Kow, Koc) | Overall Persistence (POV), Long-Range Transport Potential (LRTP), Steady-state concentrations in environmental compartments |

| Agricultural System Models | RZWQM, PELMO | Pesticide application rates, Soil properties, Weather data, Pesticide degradation rates | Leaching to groundwater, Runoff to surface water, Transformation product formation |

| Aquatic Exposure Models | PWC, PFAM | Pesticide properties (solubility, half-life), Scenario-specific data (e.g., crop, geography) | Predicted Environmental Concentrations (PEC) in surface and groundwater |

Correlating Structural Features with Degradation Rates

The rate at which this compound degrades in the environment is directly influenced by its molecular structure. As a pyrethroid insecticide, its structure contains features that are common to this class, as well as unique modifications that affect its stability. researchgate.net Pyrethroids are esters, and a primary pathway for their degradation, both abiotically and biotically, is the cleavage of the central ester bond. frontiersin.org

The persistence of pyrethroids has been shown to be highly dependent on specific structural moieties. For example, second-generation pyrethroids were designed to be more resistant to degradation by light and air, increasing their persistence in agricultural applications. wikipedia.org Structural variations on both the acid (cyclopropane) and alcohol moieties of the ester determine the compound's stability. researchgate.net this compound is noted as having significant structural changes in both of these parts of the molecule. researchgate.netresearchgate.net

QSAR studies on pyrethroids and other organic pollutants have identified specific molecular descriptors that correlate with degradation rates. These can include:

Presence of a cyano group: Type II pyrethroids, which contain an α-cyano group on the alcohol moiety, have different toxicological properties and can exhibit different degradation patterns compared to Type I pyrethroids, which lack this group. frontiersin.org

Halogenation: The presence and position of halogen atoms can significantly increase a molecule's resistance to degradation. frontiersin.org The names of compounds grouped with this compound, such as chlorethrin and bromethrin (B1205942), suggest halogenation is a key feature in this subclass. researchgate.net

Molecular Descriptors: QSAR models for degradation often use descriptors such as the energy of molecular orbitals (HOMO/LUMO), ionization potential, and lipophilicity (logP) to predict reaction rates. frontiersin.orgeuropa.eu

The degradation of different pyrethroids by the same microbial strain can vary significantly, highlighting the role of specific structural features. For instance, studies have shown that a single bacterial strain can degrade permethrin much faster than bifenthrin, which is structurally more complex. nih.gov This specificity underscores the direct relationship between molecular structure and environmental degradation rates.

Table 2: Structural Features of Pyrethroids and Their Influence on Degradation

| Structural Feature | Example Compound(s) | General Impact on Degradation/Persistence |

|---|---|---|

| Ester Linkage | All Pyrethroids | Primary site for hydrolytic cleavage, a key degradation pathway. frontiersin.org |

| Absence of α-Cyano Group (Type I) | Permethrin, Allethrin (B1665230) | Generally considered less neurotoxic to mammals; degradation rates vary based on other structural aspects. frontiersin.org |

| Presence of α-Cyano Group (Type II) | Cypermethrin (B145020), Deltamethrin (B41696) | Confers higher insecticidal activity; can influence stereospecific degradation. frontiersin.org |

| Photolabile Moieties (e.g., furan (B31954) ring) | Allethrin, Resmethrin | Susceptible to rapid photodegradation, leading to lower environmental persistence. wikipedia.org |

| Photostable Moieties (e.g., phenoxybenzyl) | Permethrin, Cypermethrin | Increased resistance to light and air, resulting in greater persistence for agricultural use. wikipedia.org |

| Halogenation (Cl, Br, F) | Deltamethrin, Cyfluthrin (B156107), this compound | Generally increases stability and resistance to degradation, leading to higher persistence. frontiersin.org |

Information regarding the environmental fate and degradation dynamics of this compound is not currently available in publicly accessible scientific literature and databases.

Extensive searches for specific data on the chemical compound "this compound" have yielded insufficient information to generate a thorough and scientifically accurate article as requested. The required detailed research findings on its photochemical transformation, biotic degradation, and mobility in environmental systems are not present in the available search results.

To produce the requested article, which requires a strict focus on this compound and the inclusion of data tables on its environmental behavior, specific studies and datasets are necessary. This includes information on:

Photochemical Transformation: Data on how this compound breaks down in the presence of light in both atmospheric and aquatic environments, including the mechanisms (direct and indirect photolysis), the speed of these reactions (kinetics), and the resulting breakdown products (photodegradation products).

Biotic Degradation: Information on how living organisms, particularly microbes in soil and sediment, metabolize or break down this compound. This also includes the role that other, non-target organisms might play in its biotransformation.

Adsorption, Desorption, and Mobility: Data describing how this compound interacts with soil and sediment particles (adsorption and desorption) and its potential to move through soil and into water systems.

While general information on the environmental fate of pesticides and pyrethroids exists, specific data for this compound is not available through the conducted searches. Crafting an article without this specific information would not meet the requirements for a detailed, informative, and scientifically accurate piece focused solely on this compound.

Therefore, the generation of the article on the "Environmental Fate and Degradation Dynamics of this compound" cannot be completed at this time due to the lack of specific scientific data.

Environmental Fate of this compound: Data Currently Unavailable

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data required to detail the environmental fate and degradation dynamics of the chemical compound this compound. While this compound is identified as a synthesized fluorinated pyrethroid insecticide, specific empirical data regarding its behavior in the environment is not available in the sources accessed. google.comvdoc.pub

Therefore, it is not possible to provide a detailed analysis for the following sections as requested:

Environmental Fate and Degradation Dynamics of Fluorethrin

Volatilization and Atmospheric Transport Phenomena

Detailed research findings, including sorption coefficients (Koc), leaching indices (GUS), vapor pressure, and Henry's Law constants, are essential for a scientifically accurate assessment of these processes. This information for Fluorethrin is not present in the available literature.

For context, pyrethroids as a class of compounds generally exhibit strong adsorption to soil and organic matter, which typically results in low mobility and a reduced potential for leaching into groundwater. udelas.ac.paoup.com They are also generally characterized by low volatility. equiterre.org However, without specific data for this compound, it is not scientifically sound to extrapolate these general characteristics to this particular compound with the level of detail requested.

Advanced Analytical Methodologies for Fluorethrin Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

The detection and quantification of fluorethrin and its metabolites are predominantly accomplished through the coupling of high-resolution chromatographic separation techniques with highly sensitive mass spectrometric detection. researchgate.netcdc.gov The choice between liquid chromatography (LC) and gas chromatography (GC) is often dictated by the volatility and thermal stability of the target analytes. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of pyrethroids, including what can be inferred for this compound, particularly in complex matrices. lcms.cznih.govwur.nl This technique is well-suited for compounds that are less volatile or thermally labile. The use of electrospray ionization (ESI) is common, and it has been observed that pyrethroids can form precursor ions as [M+H]⁺ or [M+NH₄]⁺ adducts in the positive ionization mode. nih.gov The high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for accurate quantification even in the presence of significant matrix interference. mdpi.com

A key advantage of LC-MS/MS is its ability to directly analyze extracts with minimal cleanup, reducing sample preparation time. wur.nl For instance, a study on various pyrethroids in animal feeds demonstrated good sensitivity, accuracy, and precision using an LC-MS/MS method. nih.gov While specific studies on this compound are limited, the established LC-MS/MS methods for other pyrethroids provide a strong framework for its analysis. shimadzu.com

Table 1: Illustrative LC-MS/MS Parameters for Pyrethroid Analysis

| Parameter | Typical Setting |

| Column | C18 or PFP (Pentafluorophenyl) |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) formate (B1220265) or acetic acid. nih.govshimadzu.com |

| Ionization Mode | ESI Positive/Negative lcms.cznih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| Limit of Quantification (LOQ) | Typically in the low µg/kg to ng/L range. nih.govacs.org |

This table presents typical parameters based on general pyrethroid analysis due to the lack of specific data for this compound.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a traditional and robust method for the analysis of volatile and semi-volatile pyrethroids and their metabolites. nih.govusgs.govusgs.gov Due to their favorable thermal properties, many pyrethroids are well-suited for GC analysis. nih.gov For enhanced sensitivity and selectivity, especially in complex samples, gas chromatography-tandem mass spectrometry (GC-MS/MS) is often employed. mdpi.comnih.gov Negative chemical ionization (NCI) is a particularly sensitive ionization technique for halogenated compounds like many pyrethroids, offering very low detection limits. scholars.direct

The analysis of volatile metabolites of pyrethroids in biological samples, such as urine, is a critical application of GC-MS. mdpi.comnih.govfrontiersin.org These methods often involve a derivatization step to increase the volatility and improve the chromatographic behavior of the metabolites. nih.gov

Table 2: Representative GC-MS Conditions for Pyrethroid Metabolite Analysis

| Parameter | Typical Setting |

| Column | Low-bleed capillary columns (e.g., DB-5ms, Rtx-5Ms). nih.govnih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) scholars.direct |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govscholars.direct |

| Detection Limits (LODs) | Can range from 0.02 to 0.5 µg/L in urine for various pyrethroid metabolites. mdpi.comresearchgate.net |

This table is illustrative and based on general pyrethroid analysis due to a lack of specific data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Sample Preparation and Extraction Protocols for Complex Matrices

The effectiveness of any analytical method for this compound research is highly dependent on the efficiency of the sample preparation and extraction protocols. researchgate.net These steps are crucial for isolating the target analytes from interfering matrix components and concentrating them to levels amenable to instrumental analysis. mdpi.com

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of pyrethroids from aqueous samples. nih.govusgs.gov Various sorbents, such as C18 or graphitized carbon, can be employed to retain the pyrethroids while allowing interfering substances to pass through. usgs.gov The optimization of SPE protocols involves selecting the appropriate sorbent, conditioning solvents, sample loading conditions, washing steps, and elution solvents to achieve high recovery and purity.

Liquid-liquid extraction (LLE) is a classic method used for extracting pyrethroids from liquid samples or from the initial solvent extract of a solid sample. frontiersin.org The choice of extraction solvent is critical and is based on the polarity of the target analyte and its solubility in the solvent.

More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of pesticides, including pyrethroids, from a wide variety of matrices, particularly food and soil samples. lcms.czmdpi.com This method involves an initial extraction with a solvent like acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.commdpi.com

To address the need for more environmentally friendly, faster, and more efficient extraction methods, various microextraction techniques have been developed and applied to pyrethroid analysis. These methods significantly reduce solvent consumption and sample volume.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.govacs.org The analytes partition onto the fiber and are then thermally desorbed into the GC injector. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid technique where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample, forming a cloudy solution. researchgate.netrsc.org The high surface area allows for fast extraction of the analytes into the fine droplets of the extraction solvent, which are then collected by centrifugation. researchgate.net

Table 3: Comparison of Advanced Extraction Techniques for Pyrethroids

| Technique | Principle | Advantages | Common Application |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. nih.gov | Solvent-free, simple, portable. nih.gov | Analysis of water and air samples. nih.govacs.org |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning of analytes into a dispersed micro-volume of extraction solvent. researchgate.net | Fast, high enrichment factor, low solvent consumption. researchgate.net | Extraction from aqueous samples. researchgate.netrsc.org |

| Magnetic Solid-Phase Extraction (MSPE) | Adsorption onto magnetic nanoparticles, which are then separated using a magnet. nih.govrsc.orgrsc.orgmdpi.com | Rapid separation, high efficiency. nih.govrsc.org | Cleanup of complex extracts from tea, water, and vegetables. rsc.orgrsc.orgmdpi.com |

This table provides a general overview based on pyrethroid analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Isotopic Labeling and Tracing in Mechanistic Studies

Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is a powerful technique for the accurate quantification of pyrethroids and their metabolites. acs.orgacs.orgnih.gov By introducing a known amount of an isotopically labeled analog of the target analyte (e.g., containing deuterium (B1214612) or ¹³C) into the sample at the beginning of the analytical procedure, any loss of the analyte during sample preparation and analysis can be corrected for. acs.orgnih.govresearchgate.net This approach significantly improves the accuracy and precision of the measurement, especially in complex matrices where matrix effects can be substantial. acs.org

For mechanistic studies, isotopic labeling can be used to trace the metabolic fate of this compound in biological systems. By synthesizing this compound with a stable isotope label, researchers can follow the transformation of the parent compound into its various metabolites, providing valuable insights into the pathways of degradation and detoxification. While specific studies on this compound using this technique are not widely reported, the methodology is well-established for other pyrethroids. acs.orgnih.gov

An extensive search for scientific literature detailing the application of specific advanced analytical methodologies for the chemical compound this compound has yielded no specific research findings.

There is no available information in the public domain regarding the use of stable isotope tracers in the environmental fate studies of this compound. Similarly, no research could be found on the application of Carbon-14 and Deuterium labeling for the elucidation of its metabolic pathways.

Consequently, the requested article with the specified outline and content cannot be generated at this time due to the absence of relevant scientific data for this particular compound.

Future Directions and Emerging Research Frontiers

Development of Resistance Mechanisms in Invertebrate Models

A significant threat to the continued efficacy of pyrethroids is the development of resistance in target pest populations. nih.gov Research into the mechanisms of this resistance is crucial for developing sustainable control strategies.

Resistance to pyrethroids in invertebrate models is a complex phenomenon driven primarily by two mechanisms: target-site insensitivity and enhanced metabolic detoxification.

Target-Site Insensitivity (Knockdown Resistance - kdr): The primary target for pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov These channels are essential for the initiation and propagation of nerve impulses. nih.gov Pyrethroids bind to these channels, forcing them to stay open longer and disrupting normal nerve function, which leads to paralysis and death (the "knockdown" effect). nih.gov Resistance occurs through genetic mutations in the sodium channel gene, orthologous to the para gene in Drosophila melanogaster. nih.govrothamsted.ac.uk These mutations reduce the binding affinity of pyrethroids to the sodium channel, thereby diminishing their effect. This form of resistance is termed knockdown resistance (kdr). nih.gov

Several key mutations have been identified across numerous arthropod species that confer resistance. nih.govrothamsted.ac.uk The most common kdr mutation is a leucine-to-phenylalanine substitution at position 1014 (L1014F) in domain II of the sodium channel protein. pjoes.com Other mutations, often referred to as "super-kdr," can confer even higher levels of resistance, such as the M918T and T929I mutations. rothamsted.ac.uk These mutations appear to be located near the pyrethroid receptor sites on the sodium channel. nih.gov

Metabolic Resistance: This mechanism involves the enhanced ability of the insect to detoxify the insecticide before it can reach its target site. mypmp.net This is typically achieved through the overexpression or increased activity of detoxification enzymes. The major enzyme families implicated in pyrethroid resistance are:

Cytochrome P450 monooxygenases (P450s): These enzymes play a critical role in metabolizing a wide range of foreign compounds, including pyrethroids. acs.org Overproduction of specific P450s can lead to rapid breakdown of the insecticide. acs.org

Esterases: These enzymes hydrolyze the ester bond present in many pyrethroids, rendering them inactive. pjoes.com Gene amplification leading to the overproduction of specific carboxylesterases is a well-documented mechanism of resistance. pjoes.comacs.org

Glutathione S-transferases (GSTs): While more commonly associated with resistance to other insecticide classes, some studies suggest a role for GSTs in detoxifying pyrethroids.

Table 1: Key Molecular Mechanisms of Pyrethroid Resistance in Invertebrates

| Resistance Mechanism | Description | Key Genes/Enzymes Involved | Example Mutations/Changes | References |

|---|---|---|---|---|

| Target-Site Insensitivity (kdr) | Reduced sensitivity of the voltage-gated sodium channel to pyrethroids due to genetic mutations. | Voltage-gated sodium channel gene (e.g., para) | L1014F, M918T, T929I | nih.gov, rothamsted.ac.uk, pjoes.com |

| Metabolic Resistance | Enhanced detoxification and metabolism of the insecticide before it reaches the target site. | Cytochrome P450s, Esterases (E4, FE4), Glutathione S-transferases (GSTs) | Gene amplification or up-regulation leading to enzyme overexpression. | mypmp.net, pjoes.com, acs.org |

To preserve the utility of compounds like Fluorethrin in research and pest control, it is essential to employ strategies that delay or mitigate the development of resistance. These strategies are central to Insecticide Resistance Management (IRM). croplife.org.au

Key strategies include:

Rotation of Modes of Action (MoA): The cornerstone of IRM is rotating or alternating insecticides with different modes of action. croplife.org.auepa.gov This prevents the selection pressure from being continuously applied to the same resistance mechanism. By using a different chemical class, any insects resistant to the first insecticide may be susceptible to the second.

Use of "Windows": This strategy involves applying a specific MoA group only during a defined period or "window" in the pest's life cycle or crop season. croplife.org.au This is followed by a switch to a different MoA group, ensuring that successive pest generations are not treated with compounds from the same group. croplife.org.au

Integrated Pest Management (IPM): IPM programs reduce the reliance on chemical insecticides by incorporating multiple control tactics. ucanr.eduahdb.org.uk This includes using biological controls (natural enemies), cultural practices (crop rotation), and physical barriers. epa.govucanr.edu Pesticides are used only when pest populations reach a certain threshold, minimizing selection pressure. ahdb.org.uk

Monitoring and Record Keeping: Regular monitoring of pest populations helps to determine if and when control measures are necessary, avoiding prophylactic treatments. mypmp.netucanr.edu Monitoring the efficacy of treatments is also critical to detect early signs of resistance. mypmp.net

Avoiding Persistent Chemicals: Using insecticides with low residual activity is preferable where feasible. ucanr.edu Persistent pesticides can expose multiple generations of a pest to the same selection pressure from a single application, accelerating resistance development. ucanr.edu

Table 2: Strategies for Mitigating Insecticide Resistance

| Strategy | Principle | References |

|---|---|---|

| Rotation of Modes of Action | Alternating insecticides with different chemical mechanisms to avoid continuous selection for a single resistance trait. | croplife.org.au, epa.gov |

| Integrated Pest Management (IPM) | Using a combination of control methods (biological, cultural, physical) to reduce reliance on chemical insecticides. | ucanr.edu, ahdb.org.uk |

| Application Windows | Restricting the use of a specific insecticide class to a defined time period to prevent exposure of multiple pest generations. | croplife.org.au |